6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine
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Overview
Description
6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methoxyphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-(2-methoxyphenyl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-5-fluoro-N-[2-(2-hydroxyphenyl)ethyl]pyrimidin-4-amine: Similar structure with a hydroxy group instead of a methoxy group.
6-Cyclopropyl-5-chloro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine: Similar structure with a chlorine atom instead of a fluorine atom.
6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-amine: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine lies in its specific combination of functional groups and its potential applications in various fields. The presence of the cyclopropyl group, fluorine atom, and methoxyphenyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-21-13-5-3-2-4-11(13)8-9-18-16-14(17)15(12-6-7-12)19-10-20-16/h2-5,10,12H,6-9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRQRGJCBJJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=NC=NC(=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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